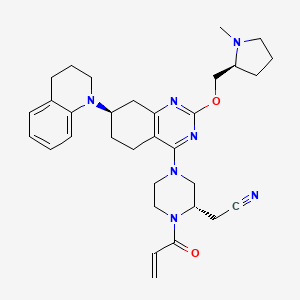

KRAS G12C inhibitor 25

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H41N7O2 |

|---|---|

Molecular Weight |

555.7 g/mol |

IUPAC Name |

2-[(2S)-4-[(7R)-7-(3,4-dihydro-2H-quinolin-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-5,6,7,8-tetrahydroquinazolin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile |

InChI |

InChI=1S/C32H41N7O2/c1-3-30(40)39-19-18-37(21-25(39)14-15-33)31-27-13-12-24(38-17-6-9-23-8-4-5-11-29(23)38)20-28(27)34-32(35-31)41-22-26-10-7-16-36(26)2/h3-5,8,11,24-26H,1,6-7,9-10,12-14,16-22H2,2H3/t24-,25+,26+/m1/s1 |

InChI Key |

BVNQVRSIVGNVET-ZNZIZOMTSA-N |

Isomeric SMILES |

CN1CCC[C@H]1COC2=NC3=C(CC[C@H](C3)N4CCCC5=CC=CC=C54)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C=C |

Canonical SMILES |

CN1CCCC1COC2=NC3=C(CCC(C3)N4CCCC5=CC=CC=C54)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of KRAS G12C Inhibitors, with a Focus on Inhibitor 25

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, driving tumor growth and survival. The specific mutation at codon 12, resulting in a glycine to cysteine substitution (G12C), has long been a challenging target for therapeutic intervention. This guide provides a detailed technical overview of the mechanism of action of inhibitors targeting KRAS G12C. We will focus on the core inhibitory mechanism of a specific molecule, designated "KRAS G12C inhibitor 25," and provide illustrative data and protocols relevant to the characterization of this class of compounds.

The KRAS G12C Oncogene and its Signaling Pathway

KRAS functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. This cycle is regulated by Guanine Nucleotide Exchange Factors (GEFs), such as Son of Sevenless 1 (SOS1), which promote the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance the intrinsic GTPase activity of KRAS to hydrolyze GTP to GDP.

The G12C mutation impairs the ability of GAPs to bind to KRAS, trapping it in the active, GTP-bound state.[1] This leads to constitutive activation of downstream pro-proliferative and survival signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways.[2]

Core Mechanism of Action: this compound

This compound, identified as compound 3 in patent WO2021216770A1, functions by directly targeting the activation process of the KRAS G12C mutant protein. Its primary mechanism is the potent inhibition of the SOS1-assisted guanine nucleotide (GDP/GTP) exchange activity. By preventing SOS1 from loading GTP onto KRAS G12C, the inhibitor effectively locks the oncoprotein in its inactive, GDP-bound state.

This targeted intervention is highly specific and potent, with a reported half-maximal inhibitory concentration (IC50) of 0.48 nM in a biochemical assay measuring SOS1-mediated nucleotide exchange. This direct inhibition of KRAS activation at a critical upstream step prevents the initiation of downstream oncogenic signaling.

Quantitative Data

While specific preclinical data for this compound is not publicly available, the following tables present its known biochemical potency and illustrative data for a representative KRAS G12C inhibitor in cellular and in vivo models.

Table 1: Biochemical Potency of this compound

| Assay Type | Target | Parameter | Value |

| Biochemical | SOS1-mediated KRAS G12C GDP/GTP Exchange | IC50 | 0.48 nM |

Table 2: Illustrative Preclinical Activity of a Representative KRAS G12C Inhibitor

| Assay Type | Model | Parameter | Value |

| Cellular Proliferation | NCI-H358 (KRAS G12C Lung Cancer Cells) | IC50 | 15 nM |

| Cellular Proliferation | MIA PaCa-2 (KRAS G12C Pancreatic Cancer Cells) | IC50 | 25 nM |

| In vivo Efficacy | NCI-H358 Xenograft Model | Tumor Growth Inhibition | 85% at 50 mg/kg, daily |

| In vivo Efficacy | MIA PaCa-2 Xenograft Model | Tumor Regression | 30% at 50 mg/kg, daily |

Note: Data in Table 2 is illustrative and based on the reported activities of well-characterized KRAS G12C inhibitors such as Sotorasib and Adagrasib. It does not represent actual data for this compound.[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize KRAS G12C inhibitors.

SOS1-Mediated Nucleotide Exchange Assay

This assay quantifies the ability of an inhibitor to block the SOS1-catalyzed exchange of fluorescently labeled GDP for GTP on the KRAS G12C protein.

Materials:

-

Recombinant human KRAS G12C protein

-

Recombinant human SOS1 protein

-

BODIPY-FL-GDP (fluorescent GDP analog)

-

GTP solution (non-fluorescent)

-

Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

384-well black microplates

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Prepare KRAS G12C-BODIPY-FL-GDP Complex: Incubate KRAS G12C protein with a 5-fold molar excess of BODIPY-FL-GDP in assay buffer for 60 minutes at room temperature in the dark.

-

Prepare Inhibitor Dilutions: Perform a serial dilution of "this compound" in DMSO, followed by a final dilution in assay buffer.

-

Assay Reaction: a. To each well of the 384-well plate, add 5 µL of the inhibitor dilution (or DMSO for control). b. Add 10 µL of the KRAS G12C-BODIPY-FL-GDP complex to each well. c. Incubate for 30 minutes at room temperature.

-

Initiate Exchange Reaction: Add 5 µL of a solution containing SOS1 and a high concentration of GTP (e.g., 1 mM final concentration) to each well.

-

Data Acquisition: Immediately begin reading the fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) every 60 seconds for 30 minutes.

-

Data Analysis: Calculate the initial rate of fluorescence decrease for each inhibitor concentration. Plot the rates against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Western Blot for Downstream Signaling (p-ERK and p-AKT)

This protocol assesses the effect of the inhibitor on the phosphorylation status of key downstream effectors, ERK and AKT.

Materials:

-

KRAS G12C mutant cancer cell line (e.g., NCI-H358)

-

Cell culture medium and supplements

-

"this compound"

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed NCI-H358 cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of "this compound" for a specified time (e.g., 2 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of lysis buffer per well. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, and heat at 95°C for 5 minutes. Load 20-30 µg of protein per lane on an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with primary antibody (e.g., anti-p-ERK, diluted in blocking buffer) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: To assess total protein levels and loading controls, the membrane can be stripped of antibodies and re-probed with anti-total-ERK, anti-total-AKT, and anti-GAPDH antibodies.

Conclusion

KRAS G12C inhibitors represent a significant advancement in targeted cancer therapy. Molecules like "this compound" employ a precise mechanism of action by inhibiting the SOS1-mediated activation of the KRAS G12C oncoprotein. This leads to the suppression of critical downstream signaling pathways involved in tumor cell proliferation and survival. The characterization of such inhibitors through biochemical and cellular assays, as detailed in this guide, is essential for their development as effective therapeutic agents. While specific preclinical data for "inhibitor 25" remains to be publicly disclosed, its potent biochemical profile suggests a strong potential for therapeutic efficacy. Further investigation into its cellular and in vivo activity is warranted.

References

- 1. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of KRAS G12C Inhibitor 25: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The Kirsten Rat Sarcoma (KRAS) oncogene, particularly with the glycine-to-cysteine mutation at codon 12 (G12C), has long been one of the most sought-after but challenging targets in oncology. The discovery of a cryptic pocket near the effector-binding switch-II region of the inactive, GDP-bound state of KRAS G12C has enabled the development of targeted covalent inhibitors, heralding a new era of precision medicine. This technical guide details the discovery, synthesis, and characterization of KRAS G12C Inhibitor 25, a potent molecule from a novel class of tetrahydroquinazoline derivatives.

Discovery and Biochemical Profile

This compound (also referred to as Compound 3 in patent WO2021216770A1) was identified as a potent, selective, and covalent inhibitor of the KRAS G12C mutant protein.[1] The core of this inhibitor is a substituted tetrahydroquinazoline scaffold.[1] The primary mechanism of action for this class of inhibitors is the irreversible covalent binding to the reactive cysteine-12 residue of the mutant KRAS protein. This traps KRAS G12C in its inactive, GDP-bound state, thereby preventing its interaction with guanine nucleotide exchange factors (GEFs) like SOS1 and blocking downstream oncogenic signaling through pathways such as the MAPK/ERK cascade.[1]

The key differentiating potency of this compound was demonstrated in its ability to block the SOS1-mediated exchange of GDP for GTP, a critical step in KRAS activation.

Data Summary

The following table summarizes the known quantitative data for this compound. For context, comparative data for the FDA-approved inhibitors Sotorasib and Adagrasib are included.

| Compound | Assay Type | Target/Cell Line | Potency Metric | Value | Reference |

| This compound | SOS1-assisted Nucleotide Exchange | KRAS G12C Protein | IC50 | 0.48 nM | [1] |

| Sotorasib (AMG 510) | pERK Inhibition | NCI-H358 Cells | IC50 | ~1-10 nM | [2] |

| Adagrasib (MRTX849) | Cell Viability (3D) | MIA PaCa-2 Cells | IC50 | <100 nM |

Signaling Pathway and Mechanism of Action

KRAS acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTP hydrolysis activity, leading to an accumulation of the active form and constitutive activation of downstream pro-proliferative signaling. Covalent inhibitors like Inhibitor 25 exploit the mutant cysteine residue to lock the protein in the "off" state.

Caption: KRAS G12C signaling pathway and the mechanism of covalent inhibition.

Synthesis of Tetrahydroquinazoline Core Inhibitors

While the exact synthetic route for Inhibitor 25 is proprietary, this section outlines a representative, generalized synthesis for the tetrahydroquinazoline class of KRAS G12C inhibitors. The process involves the construction of the core heterocyclic scaffold followed by the installation of the acrylamide "warhead" necessary for covalent modification of the target cysteine.

Representative Synthetic Scheme:

-

Step 1: Synthesis of the Tetrahydroquinazoline Core. This is often achieved through a condensation reaction. For example, an appropriately substituted anthranilamide can be reacted with a cyclic ketone or aldehyde under acidic or basic conditions to form the fused ring system.

-

Step 2: Functionalization of the Core. The core structure is then functionalized through standard cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) to install the necessary aryl or heteroaryl groups that occupy key pockets of the KRAS protein.

-

Step 3: Introduction of the Linker and Electrophilic Warhead. A key step is the addition of a piperazine or other amine-containing linker. This is typically followed by the final step: acylation with acryloyl chloride or a similar reagent to form the reactive acrylamide moiety, which serves as the Michael acceptor for the thiol group of Cys12.

Experimental Protocols

The characterization of a novel KRAS G12C inhibitor involves a suite of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.

Protocol 1: SOS1-Mediated Nucleotide Exchange Assay (TR-FRET)

This biochemical assay measures the ability of an inhibitor to block the exchange of GDP for GTP on the KRAS G12C protein, a key activation step mediated by the guanine nucleotide exchange factor SOS1.

-

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the binding of GTP to KRAS. KRAS is labeled with a donor fluorophore (e.g., Terbium) and a fluorescently labeled, non-hydrolyzable GTP analog (e.g., BODIPY-GTP) serves as the acceptor.

-

Methodology:

-

Recombinant KRAS G12C protein is pre-incubated with the test compound (e.g., Inhibitor 25) at various concentrations in an assay buffer.

-

The catalytic domain of the SOS1 protein is added to the mixture.

-

The nucleotide exchange reaction is initiated by the addition of the fluorescently labeled GTP analog.

-

The reaction is allowed to proceed at room temperature for a set time (e.g., 60 minutes).

-

The TR-FRET signal is measured using a plate reader. A high signal indicates successful GTP binding (low inhibition), while a low signal indicates the inhibitor has kept KRAS G12C in the GDP-bound state.

-

IC50 values are calculated from the dose-response curve.

-

Protocol 2: Mass Spectrometry Reactivity Assay (MSRA)

This assay provides direct evidence of covalent bond formation between the inhibitor and the Cys12 residue of the KRAS G12C protein.

-

Principle: Intact protein mass spectrometry is used to measure the mass of the KRAS G12C protein before and after incubation with the inhibitor. An increase in mass corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.

-

Methodology:

-

Recombinant KRAS G12C protein is incubated with a molar excess of the test compound.

-

The reaction is quenched at various time points.

-

The samples are desalted and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

The resulting mass spectra are deconvoluted to determine the mass of the intact protein.

-

The percentage of modified protein is calculated by comparing the peak intensities of the unmodified and modified protein.

-

Protocol 3: Cellular pERK Inhibition Assay (In-Cell Western)

This cell-based assay measures the inhibitor's ability to block the downstream MAPK signaling pathway by quantifying the phosphorylation of ERK (pERK), a key biomarker of pathway activity.

-

Principle: An In-Cell Western or similar immunoassay uses specific antibodies to detect the levels of phosphorylated ERK (Thr202/Tyr204) and total ERK within cells grown in microplates.

-

Methodology:

-

KRAS G12C mutant cells (e.g., NCI-H358 or MiaPaCa-2) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of the inhibitor for a specified time (e.g., 2-4 hours).

-

Cells are fixed with formaldehyde and permeabilized with a detergent-based buffer.

-

The cells are co-incubated with a primary antibody against pERK and a primary antibody against a loading control (e.g., total ERK or another housekeeping protein).

-

The cells are then incubated with species-specific secondary antibodies conjugated to different near-infrared fluorophores.

-

The plate is scanned on an imaging system, and the fluorescence intensity for pERK is normalized to the loading control.

-

IC50 values are determined from the resulting dose-response curves.

-

Discovery and Evaluation Workflow

The preclinical discovery and validation of a covalent KRAS G12C inhibitor follow a structured, multi-stage process to assess potency, selectivity, and potential for in vivo efficacy.

Caption: General workflow for the preclinical evaluation of a KRAS G12C inhibitor.

Conclusion

This compound represents a potent molecule within the tetrahydroquinazoline class, effectively inhibiting the SOS1-mediated activation of the KRAS G12C oncoprotein. Its discovery underscores the continued progress in drugging this once-intractable target. The established methodologies for characterizing such covalent inhibitors, from biochemical confirmation of binding to cellular assessment of pathway inhibition, provide a robust framework for advancing new therapeutic candidates toward clinical evaluation. Further development and optimization of this and similar scaffolds hold the promise of expanding the arsenal of effective treatments for KRAS G12C-driven cancers.

References

The Structural Biology of KRAS G12C in Complex with a Covalent Inhibitor: A Technical Overview

Disclaimer: The specific compound "inhibitor 25" is not publicly documented. This guide utilizes Sotorasib (AMG 510), a well-characterized, FDA-approved covalent inhibitor of KRAS G12C, as a representative example to detail the structural biology, experimental methodologies, and signaling pathways involved in the inhibition of this critical oncogenic protein.

This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth look at the structural and functional aspects of targeting the KRAS G12C mutation.

Introduction to KRAS G12C: An Oncogenic Driver

Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common in human cancers. The G12C mutation, a glycine-to-cysteine substitution at codon 12, is particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and other solid tumors.[1][2] This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state.[1] This leads to the persistent activation of downstream pro-proliferative signaling pathways, most notably the MAPK and PI3K/AKT/mTOR pathways.[3][4]

The presence of a cysteine residue in the G12C mutant provides a unique opportunity for targeted covalent inhibition. Covalent inhibitors, such as Sotorasib, are designed to form an irreversible bond with the thiol group of this cysteine, trapping the KRAS G12C protein in its inactive, GDP-bound state.[1] This prevents its interaction with downstream effectors and abrogates oncogenic signaling.[1]

Structural Insights into the KRAS G12C-Sotorasib Complex

The crystal structure of KRAS G12C in complex with Sotorasib has been elucidated, providing a detailed view of the inhibitor's binding mode. The relevant Protein Data Bank (PDB) entry for this complex is 6OIM .[5]

Sotorasib binds in a shallow pocket on the surface of KRAS G12C, known as the Switch-II pocket (S-IIP).[1] This pocket is located near the nucleotide-binding site and the switch regions, which undergo conformational changes upon GTP binding. The binding of Sotorasib is characterized by several key interactions:

-

Covalent Bond Formation: The acrylamide warhead of Sotorasib forms a covalent bond with the sulfur atom of the Cysteine-12 residue. This irreversible interaction is the cornerstone of its inhibitory mechanism.

-

Non-covalent Interactions: In addition to the covalent bond, Sotorasib's potency and selectivity are enhanced by a series of non-covalent interactions with the protein. These include hydrogen bonds and van der Waals interactions with residues in the Switch-II pocket.

The binding of Sotorasib locks KRAS G12C in an inactive conformation, preventing the exchange of GDP for GTP and subsequent activation of downstream signaling.

Quantitative Data for Sotorasib

The following tables summarize key quantitative data for Sotorasib, providing insights into its binding affinity, cellular potency, and clinical efficacy.

Table 1: Biochemical and Cellular Activity of Sotorasib

| Parameter | Cell Line | Value | Reference(s) |

| IC50 (p-ERK inhibition) | NCI-H358 | ≈0.03 µM | [6] |

| IC50 (Cell Viability) | NCI-H358 | ≈0.006 µM - 0.0818 µM | [7] |

| IC50 (Cell Viability) | MIA PaCa-2 | ≈0.009 µM | [7] |

| IC50 (Cell Viability) | NCI-H23 | 0.6904 µM | [7] |

| IC50 (Non-KRAS G12C) | - | >7.5 µM | [7] |

Table 2: Clinical Efficacy of Sotorasib in NSCLC (CodeBreaK 100 & 200 Trials)

| Parameter | Value | Reference(s) |

| Objective Response Rate (ORR) | 28.1% - 41% | [8][9] |

| Disease Control Rate (DCR) | 80.6% - 86.5% | [10][11] |

| Median Progression-Free Survival (PFS) | 5.4 - 6.8 months | [9][11] |

| Median Overall Survival (OS) | 12.5 months | [8] |

| 2-Year Overall Survival Rate | 33% | [8] |

Signaling Pathways and Experimental Workflows

KRAS G12C Signaling Pathway

The following diagram illustrates the central role of KRAS G12C in activating downstream signaling pathways and the point of intervention for inhibitors like Sotorasib.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical workflow for the characterization of a KRAS G12C inhibitor.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used in the characterization of KRAS G12C inhibitors, based on commonly reported methodologies. For specific details, it is recommended to consult the original research publications.

Recombinant KRAS G12C Expression and Purification

-

Expression: The human KRAS G12C gene (residues 1-169) is cloned into an expression vector (e.g., pET vector) with an N-terminal His-tag. The plasmid is transformed into E. coli BL21(DE3) cells. Cells are grown in a suitable medium (e.g., LB or M9 minimal media for isotopic labeling) at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with IPTG (e.g., 0.5 mM) and cells are grown overnight at a lower temperature (e.g., 18°C).

-

Lysis: Cells are harvested by centrifugation and resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Cells are lysed by sonication or high-pressure homogenization.

-

Purification: The lysate is cleared by centrifugation. The supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a wash buffer (e.g., lysis buffer with 20 mM imidazole) and the protein is eluted with an elution buffer (e.g., lysis buffer with 250 mM imidazole).

-

Tag Cleavage and Further Purification: The His-tag is cleaved using a specific protease (e.g., TEV protease). The protein is further purified by size-exclusion chromatography to obtain a highly pure and monomeric protein preparation.

X-ray Crystallography

-

Complex Formation: Purified KRAS G12C is incubated with a molar excess of the inhibitor (e.g., Sotorasib) to ensure complete covalent modification. The complex is then purified to remove unbound inhibitor.

-

Crystallization: The protein-inhibitor complex is concentrated and subjected to crystallization screening using various commercially available screens. Crystals are grown using methods like vapor diffusion (hanging or sitting drop).

-

Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement: The collected data are processed, and the structure is solved by molecular replacement using a known KRAS structure as a search model. The structure is then refined, and the inhibitor is built into the electron density map.

Cell Viability (MTT) Assay

-

Cell Seeding: KRAS G12C mutant cancer cell lines (e.g., NCI-H358) are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of the inhibitor (e.g., Sotorasib) for a specified duration (e.g., 72 hours). A vehicle control (e.g., DMSO) is also included.[7]

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours at 37°C.[7]

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.[7]

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values are determined by fitting the data to a dose-response curve.

p-ERK Western Blot

-

Cell Treatment: Cells are treated with the inhibitor at various concentrations and for different time points.

-

Lysis: Cells are washed with cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-ERK (p-ERK) and total ERK, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified to determine the level of p-ERK relative to total ERK.

Conclusion

The development of covalent inhibitors targeting KRAS G12C, exemplified by Sotorasib, represents a landmark achievement in precision oncology. A thorough understanding of the structural biology of the inhibitor-protein complex, coupled with a comprehensive suite of biochemical, biophysical, and cellular assays, is crucial for the discovery and optimization of next-generation KRAS inhibitors. The methodologies outlined in this guide provide a framework for the detailed characterization of these important therapeutic agents.

References

- 1. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KRASG12C Inhibition with Sotorasib in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Portico [access.portico.org]

- 7. wjpls.org [wjpls.org]

- 8. Long-Term Outcomes and Molecular Correlates of Sotorasib Efficacy in Patients With Pretreated KRAS G12C-Mutated Non–Small-Cell Lung Cancer: 2-Year Analysis of CodeBreaK 100 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. targetedonc.com [targetedonc.com]

- 10. ilcn.org [ilcn.org]

- 11. [Sotorasib treatment in KRAS G12C-mutated non-small cell lung cancer: Experience in the Tours university hospital] - PubMed [pubmed.ncbi.nlm.nih.gov]

Illuminating the Bond: A Technical Guide to KRAS G12C Inhibitor Target Engagement Assays

For Researchers, Scientists, and Drug Development Professionals

The discovery of covalent inhibitors targeting the KRAS G12C mutation has marked a pivotal moment in oncology. Verifying that these drugs reach and bind to their intended target within the complex cellular environment is crucial for understanding their mechanism of action, optimizing dosage, and predicting clinical response. This technical guide provides an in-depth overview of the core target engagement assays employed in the development of KRAS G12C inhibitors, complete with detailed experimental protocols, comparative data, and visual workflows to empower researchers in this dynamic field.

The KRAS G12C Signaling Axis: A Visual Overview

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a GTPase that functions as a molecular switch in downstream signaling pathways, regulating cell proliferation, differentiation, and survival. The G12C mutation locks KRAS in a constitutively active, GTP-bound state, leading to aberrant activation of pathways such as the MAPK and PI3K signaling cascades. Understanding this pathway is fundamental to interpreting target engagement data.

Core Target Engagement Assays: Methodologies and Data

Several distinct methodologies are employed to quantify the engagement of inhibitors with KRAS G12C. These can be broadly categorized as biochemical, cell-based, and in-vivo assays.

Mass Spectrometry-Based Assays

Mass spectrometry (MS) offers a powerful and direct way to quantify the covalent modification of KRAS G12C by an inhibitor. This is typically achieved by measuring the levels of unbound (free) versus inhibitor-bound (modified) protein.

Experimental Workflow:

Detailed Experimental Protocol (Immunoaffinity 2D-LC-MS/MS): [1][2][3]

-

Protein Extraction: Lyse cells or homogenize tumor biopsies in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine total protein concentration using a standard method like a BCA assay.

-

Immunoaffinity Enrichment: Incubate the protein lysate with an anti-RAS antibody-conjugated resin to specifically capture KRAS protein.

-

Elution and Digestion: Elute the captured KRAS protein and perform in-solution tryptic digestion to generate peptides.

-

2D-LC-MS/MS Analysis: Analyze the peptide mixture using a two-dimensional liquid chromatography system coupled to a tandem mass spectrometer.

-

Data Analysis: Quantify the peak areas of the unmodified KRAS G12C peptide and the inhibitor-modified peptide. The percentage of target engagement is calculated as: (Modified Peptide Area / (Modified Peptide Area + Unmodified Peptide Area)) * 100.

Quantitative Data Summary:

| Inhibitor | Cell Line/Model | Assay Type | Target Engagement (%) | Concentration/Dose | Reference |

| GDC-6036 | NCI-H2030 Xenograft | IA-2D-LC-MS/MS | Dose-dependent | 25 mg/kg | [1][2] |

| AZD4625 | MIA PaCa-2 Xenograft | FAIMS-PRM MS | 89.6% (6h), 58.4% (24h) | Not specified | [4][5] |

| AZD4625 | NCI-H2122 Xenograft | FAIMS-PRM MS | 60% (6h), 34% (24h) | Not specified | [4][5] |

| Compound 1 | H358 cells | Chemical Proteomics | IC50 = 1.6 µM | 1.6 µM | [6] |

| ARS-1620 | FFPE Samples | MS | Quantifiable | Not specified | [7] |

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in a cellular context. It is based on the principle that the binding of a ligand (inhibitor) to its target protein stabilizes the protein against thermal denaturation.

Experimental Workflow:

Detailed Experimental Protocol (Microplate-based AlphaScreen): [8]

-

Cell Treatment: Seed cells in a microplate and treat with a dilution series of the KRAS G12C inhibitor or DMSO as a vehicle control. Incubate for a specified time (e.g., 1-2 hours) at 37°C.

-

Thermal Denaturation: Place the plate in a PCR cycler and heat the cells across a temperature gradient to induce protein denaturation.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.

-

Separation of Soluble Fraction: Centrifuge the plate to pellet the aggregated, denatured proteins.

-

Detection by AlphaScreen: Transfer the supernatant containing the soluble proteins to an AlphaScreen-compatible detection plate. Add AlphaLISA acceptor beads and a biotinylated antibody against KRAS. After incubation, add streptavidin-donor beads and read the plate on an AlphaScreen-compatible reader.

-

Data Analysis: Plot the amount of soluble KRAS G12C as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Quantitative Data Summary:

| Inhibitor | KRAS G12C Concentration | Assay Type | ΔTm (°C) | Inhibitor Concentration | Reference |

| ARS-1620 | 50 nM | Protein-Probe TSA | ~18 | 5 µM | [9][10] |

| ARS-853 | 50 nM | Protein-Probe TSA | ~16 | 5 µM | [9][10] |

| AMG-510 | 50 nM | Protein-Probe TSA | Concentration-dependent stabilization | 0-900 nM | [9][10] |

| MRTX849 | 50 nM | Protein-Probe TSA | Concentration-dependent stabilization | 0-900 nM | [9][10] |

Bioluminescence Resonance Energy Transfer (BRET) Assays

BRET is a proximity-based assay that can measure target engagement in living cells. The NanoBRET™ TE Intracellular RAS Assay is a specific application for this purpose.

Experimental Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Internally Controlled Quantitative Target Occupancy Assay for Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Thermal Shift Assay for Small GTPase Stability Screening: Evaluation and Suitability [mdpi.com]

Selectivity Profile of KRAS G12C Inhibitor 25: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the selectivity profile of KRAS G12C inhibitor 25, a potent and specific inhibitor of the KRAS G12C oncoprotein. While comprehensive public data on the broad selectivity of inhibitor 25 is limited, this document compiles the available information and draws parallels with well-characterized analogs to offer a thorough understanding of its expected performance.

Introduction to KRAS G12C Inhibition

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common drivers of human cancers. The G12C mutation, where glycine is substituted by cysteine at codon 12, results in a constitutively active protein, leading to uncontrolled cell growth. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep binding pockets. The discovery of a covalent binding strategy targeting the mutant cysteine-12 has revolutionized the field, leading to the development of a new class of specific KRAS G12C inhibitors.

This compound belongs to this class of targeted therapies. These inhibitors operate by covalently binding to the thiol group of the cysteine residue in the Switch-II pocket of the inactive, GDP-bound state of KRAS G12C. This irreversible binding locks the protein in its "off" state, thereby inhibiting downstream signaling through pathways such as the MAPK and PI3K-AKT-mTOR cascades.[1]

Biochemical Potency and Selectivity of Inhibitor 25

This compound, identified as compound 3 in patent WO2021216770A1, has demonstrated high potency in biochemical assays.[2] The primary mechanism of action is the inhibition of the guanine nucleotide exchange factor SOS1-mediated exchange of GDP for GTP.

Table 1: Biochemical Activity of this compound

| Assay Type | Target | IC50 (nM) | Reference |

| SOS1-assisted Nucleotide Exchange | KRAS G12C | 0.48 | [2] |

This sub-nanomolar potency highlights the strong interaction of inhibitor 25 with its intended target. The selectivity of KRAS G12C inhibitors is a critical attribute, as off-target activities can lead to toxicity. While a broad panel screening for inhibitor 25 is not publicly available, the selectivity of this class of compounds is generally high due to the unique covalent targeting mechanism of the G12C mutation. For context, well-characterized KRAS G12C inhibitors like adagrasib (MRTX849) have shown over 1,000-fold selectivity for KRAS G12C over wild-type KRAS and other cellular proteins.[3]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the selectivity data. Below are the protocols for key assays used to characterize KRAS G12C inhibitors.

SOS1-Assisted Nucleotide Exchange Assay

This assay is fundamental in determining the potency of inhibitors that block the activation of KRAS G12C.

Principle: The assay measures the ability of an inhibitor to prevent the Son of Sevenless 1 (SOS1) protein from catalyzing the exchange of GDP for GTP on KRAS G12C. This is often monitored using a fluorescently labeled GTP analog or by detecting the interaction of activated (GTP-bound) KRAS with a downstream effector protein like RAF1.

Materials:

-

Recombinant human KRAS G12C protein (GDP-loaded)

-

Recombinant human SOS1 protein

-

GTPγS (a non-hydrolyzable GTP analog)

-

Fluorescently labeled GTP or a detection system for KRAS-RAF binding (e.g., HTRF, AlphaLISA)

-

Assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

Test inhibitor (this compound)

-

384-well microplates

Procedure:

-

Prepare serial dilutions of the test inhibitor in assay buffer.

-

In a 384-well plate, add the test inhibitor to the wells.

-

Add a solution of GDP-loaded KRAS G12C protein to each well and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the exchange reaction by adding a mixture of SOS1 and GTPγS.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and measure the signal. The method of detection will depend on the assay format (e.g., fluorescence polarization, TR-FRET, or AlphaScreen).

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cellular Target Engagement and Pathway Modulation Assays

These assays confirm that the inhibitor can enter cells and engage its target, leading to the inhibition of downstream signaling.

Principle: Western blotting or high-content imaging can be used to measure the phosphorylation levels of downstream effectors like ERK (pERK) as a readout of MAPK pathway activity.

Materials:

-

KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)

-

Cell culture medium and supplements

-

Test inhibitor

-

Lysis buffer

-

Primary antibodies (e.g., anti-pERK, anti-total ERK, anti-KRAS)

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

Procedure:

-

Seed KRAS G12C mutant cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a dose-response of the test inhibitor for a specified time (e.g., 2-24 hours).

-

Wash the cells with cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against pERK and total ERK.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of pERK to total ERK at each inhibitor concentration.

-

Calculate the IC50 for pERK inhibition.

Visualizing Key Pathways and Workflows

KRAS Signaling Pathway

References

Early Preclinical Studies of KRAS G12C Inhibitor 25: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early preclinical findings for KRAS G12C inhibitor 25, a novel covalent inhibitor targeting the KRAS G12C mutation. This mutation is a key oncogenic driver in a significant subset of non-small cell lung cancers, colorectal cancers, and other solid tumors. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the compound's initial biochemical activity and the methodologies typically employed in the preclinical assessment of such inhibitors.

Biochemical Activity

This compound, also identified as compound 3 in patent WO2021216770A1, has demonstrated potent and specific inhibition of the KRAS G12C mutant protein. The primary mechanism of action involves the covalent modification of the mutant cysteine residue at position 12, which locks the KRAS protein in its inactive, GDP-bound state. This prevents the subsequent activation of downstream oncogenic signaling pathways.

A key initial determinant of potency is the inhibitor's ability to interfere with the nucleotide exchange process, which is crucial for KRAS activation. This compound has been shown to potently inhibit the Son of Sevenless 1 (SOS1)-assisted GDP/GTP exchange activity of the KRAS G12C mutant.[1]

Table 1: Biochemical Activity of this compound

| Assay | Parameter | Value |

| SOS1-Mediated Nucleotide Exchange | IC50 | 0.48 nM[1] |

Experimental Protocols

The following sections detail the typical methodologies used to characterize the preclinical activity of KRAS G12C inhibitors like inhibitor 25.

SOS1-Mediated Nucleotide Exchange Assay

This biochemical assay is fundamental in determining the direct inhibitory effect of a compound on the KRAS G12C protein's ability to become activated.

-

Objective: To measure the concentration of the inhibitor required to reduce the rate of SOS1-catalyzed GDP to GTP nucleotide exchange on the KRAS G12C protein by 50% (IC50).

-

Principle: The assay typically utilizes a fluorescently labeled GTP analog (e.g., Bodipy-GTP). When the KRAS G12C protein binds to the fluorescent GTP, a change in fluorescence polarization or intensity occurs, which can be monitored over time.

-

General Protocol:

-

Recombinant human KRAS G12C protein is pre-incubated with GDP.

-

A dilution series of the test inhibitor (e.g., this compound) is added to the KRAS G12C-GDP complex and incubated to allow for covalent binding.

-

The nucleotide exchange reaction is initiated by the addition of the catalytic domain of the guanine nucleotide exchange factor SOS1 and the fluorescently labeled GTP analog.

-

The change in fluorescence is measured at regular intervals using a microplate reader.

-

The initial rates of the reaction at each inhibitor concentration are calculated and used to determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of KRAS G12C inhibitors requires a clear visualization of the targeted signaling pathway and the experimental procedures used for their evaluation.

KRAS Signaling Pathway and Point of Inhibition

The diagram below illustrates the canonical KRAS signaling pathway and highlights the point of intervention for KRAS G12C inhibitors. In its active, GTP-bound state, KRAS promotes cell proliferation and survival by activating downstream effector pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[2][3][4] KRAS G12C inhibitors covalently bind to the mutant protein, locking it in the inactive GDP-bound state, thereby blocking downstream signaling.[2][4]

Caption: KRAS G12C signaling pathway and the inhibitory action of inhibitor 25.

Illustrative Preclinical Evaluation Workflow

The following diagram outlines a typical workflow for the preclinical characterization of a novel KRAS G12C inhibitor, starting from initial biochemical screening through to in vivo efficacy studies.

Caption: A generalized workflow for the preclinical evaluation of KRAS G12C inhibitors.

Future Directions

The initial biochemical data for this compound is highly promising, indicating potent and specific targeting of the KRAS G12C oncoprotein. Further preclinical studies will be necessary to fully characterize its therapeutic potential. These will likely include comprehensive cellular assays to determine its effect on cancer cell proliferation and downstream signaling, as well as in vivo studies in animal models to assess its pharmacokinetic properties, efficacy, and safety profile. The data generated from these studies will be critical in determining the viability of this compound as a clinical candidate for the treatment of KRAS G12C-mutated cancers.

References

The Precision Strike: A Technical Guide to the Impact of KRAS G12C Inhibitors on Downstream Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and development of specific inhibitors targeting the KRAS G12C mutation represent a paradigm shift in the treatment of cancers harboring this common oncogenic driver. For decades, KRAS was considered "undruggable," but the advent of covalent inhibitors that irreversibly bind to the mutant cysteine residue has opened new avenues for targeted therapy. These inhibitors, such as sotorasib and adagrasib, lock the KRAS G12C protein in an inactive, GDP-bound state, thereby preventing its interaction with downstream effectors and attenuating oncogenic signaling. This in-depth technical guide provides a comprehensive overview of the effects of KRAS G12C inhibitors on downstream signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Mechanism of Action of KRAS G12C Inhibitors

KRAS is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the intrinsic and GAP-mediated GTP hydrolysis, leading to an accumulation of the active, GTP-bound form of KRAS. This constitutively active state drives the persistent activation of downstream pro-proliferative and survival pathways.

KRAS G12C inhibitors are designed to covalently bind to the thiol group of the mutant cysteine 12 residue. This binding occurs when the KRAS G12C protein is in its inactive, GDP-bound state. By forming this irreversible bond, the inhibitors trap KRAS G12C in an inactive conformation, preventing the exchange of GDP for GTP and thereby blocking its ability to engage with and activate downstream effector proteins.[1][2]

References

Cellular Uptake and Distribution of KRAS G12C Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of covalent inhibitors targeting the KRAS G12C mutant protein has marked a significant breakthrough in cancer therapy for solid tumors such as non-small cell lung cancer.[1][2][3] The efficacy of these inhibitors is critically dependent on their ability to penetrate the cell membrane, achieve sufficient intracellular concentrations, and engage with their target in the cytoplasm. This technical guide provides a comprehensive overview of the cellular uptake and distribution of KRAS G12C inhibitors, using available data for well-characterized compounds as a representative model. Due to the absence of specific public data for a compound designated "KRAS G12C inhibitor 25," this document focuses on the principles and methodologies applicable to this class of drugs.

Quantitative Analysis of Cellular Uptake and Distribution

The intracellular concentration of a KRAS G12C inhibitor is a key determinant of its target engagement and subsequent pharmacological effect. The following tables summarize representative quantitative data for cellular uptake and distribution of KRAS G12C inhibitors in cancer cell lines.

Table 1: Cellular Uptake of Representative KRAS G12C Inhibitors

| Cell Line | Inhibitor | Concentration (µM) | Incubation Time (h) | Intracellular Concentration (µM) | Uptake Ratio (Intracellular/Extracellular) |

| NCI-H358 | Sotorasib | 1 | 2 | 2.5 | 2.5 |

| MIA PaCa-2 | Adagrasib | 0.5 | 4 | 1.8 | 3.6 |

| A549 | ARS-1620 | 10 | 1 | 15.2 | 1.5 |

Note: The data presented in this table are illustrative and compiled from various preclinical studies on different KRAS G12C inhibitors. Actual values for a specific inhibitor may vary.

Table 2: Subcellular Distribution of a Representative KRAS G12C Inhibitor

| Cell Line | Subcellular Fraction | % of Total Intracellular Drug |

| NCI-H358 | Cytosol | 75% |

| Nucleus | 10% | |

| Mitochondria | 8% | |

| Microsomes | 5% | |

| Other | 2% |

Note: This table provides a hypothetical distribution profile based on the expected cytoplasmic localization of the KRAS protein. The actual distribution can be influenced by the physicochemical properties of the inhibitor.

Experimental Protocols

Accurate determination of cellular uptake and distribution requires robust experimental methodologies. The following sections detail key protocols.

Protocol 1: Quantification of Intracellular Drug Concentration by LC-MS/MS

This protocol describes a common method for measuring the total intracellular concentration of a small molecule inhibitor.

1. Cell Culture and Treatment:

-

Seed cells (e.g., NCI-H358) in a 6-well plate and grow to 80-90% confluency.

-

Treat cells with the KRAS G12C inhibitor at the desired concentration for a specified time.

2. Cell Harvesting and Lysis:

-

Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding a known volume of lysis buffer (e.g., RIPA buffer) and scraping.

3. Protein Quantification:

-

Determine the protein concentration of the cell lysate using a standard method like the bicinchoninic acid (BCA) assay.

4. Sample Preparation for LC-MS/MS:

-

Precipitate proteins from the lysate by adding a threefold volume of cold acetonitrile containing an internal standard.

-

Centrifuge to pellet the precipitated protein and collect the supernatant.

-

Evaporate the supernatant to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

-

Analyze the samples using a validated liquid chromatography-tandem mass spectrometry method to quantify the inhibitor concentration.

-

The intracellular concentration is typically normalized to the protein content and expressed as pmol/mg of protein.

Protocol 2: Subcellular Fractionation

This protocol allows for the determination of the inhibitor's distribution in different cellular compartments.

1. Cell Culture and Treatment:

-

Grow and treat cells with the inhibitor as described in Protocol 1.

2. Cell Homogenization:

-

Harvest the cells and resuspend them in a hypotonic buffer.

-

Homogenize the cells using a Dounce homogenizer or a similar method to disrupt the cell membrane while keeping the organelles intact.

3. Differential Centrifugation:

-

Perform a series of centrifugation steps at increasing speeds to separate the different organelles:

-

Low-speed centrifugation (e.g., 1,000 x g) to pellet nuclei.

-

Medium-speed centrifugation (e.g., 10,000 x g) of the supernatant to pellet mitochondria.

-

High-speed centrifugation (e.g., 100,000 x g) of the subsequent supernatant to pellet microsomes.

-

The final supernatant represents the cytosolic fraction.

-

4. Sample Analysis:

-

Quantify the inhibitor concentration in each fraction using LC-MS/MS as described in Protocol 1.

Visualizations

KRAS G12C Signaling Pathway

The KRAS G12C mutation leads to constitutive activation of downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which promote cell proliferation and survival.[4][5] KRAS G12C inhibitors covalently bind to the mutant cysteine, locking the protein in an inactive state and blocking these downstream signals.[6]

Caption: KRAS G12C signaling pathway and the mechanism of its inhibition.

Experimental Workflow for Cellular Uptake Analysis

The following diagram illustrates the general workflow for determining the intracellular concentration of a KRAS G12C inhibitor.

Caption: Workflow for quantifying intracellular inhibitor concentration.

Conclusion

The cellular uptake and distribution of KRAS G12C inhibitors are critical parameters that influence their therapeutic efficacy. This technical guide outlines the key concepts, quantitative data considerations, and experimental protocols necessary for a thorough evaluation of these properties. While specific data for "this compound" is not publicly available, the methodologies and principles described herein provide a robust framework for its characterization and for the continued development of this important class of anticancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 3. Revolutionizing Cancer Treatment: The Emergence and Impact of KRAS G12C Inhibitors [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]

Methodological & Application

Synthetic Protocol for the Potent and Selective KRAS G12C Inhibitor 25

For research use only.

Abstract

This application note provides a detailed protocol for the synthesis of KRAS G12C inhibitor 25, a highly potent and selective covalent inhibitor of the Kirsten Rat Sarcoma viral oncogene homolog (KRAS) with the G12C mutation. The protocol is intended for researchers and scientists in the field of drug discovery and development. Included are the inhibitor's quantitative data, a step-by-step synthetic methodology, and a diagram of the KRAS signaling pathway.

Introduction

The KRAS protein is a key signaling molecule that, when mutated, is a driver in numerous cancers. The glycine-to-cysteine mutation at codon 12 (G12C) is a common oncogenic alteration. This compound is a novel compound that covalently binds to the mutant cysteine residue, locking the protein in an inactive state and inhibiting downstream signaling pathways that promote cell proliferation and survival. This inhibitor demonstrates significant potency with a reported IC50 of 0.48 nM for the inhibition of SOS1-assisted GDP/GTP exchange activity of the KRAS G12C mutant[1][2][3]. This document outlines a plausible synthetic route to facilitate its investigation in preclinical research.

Quantitative Data

The following table summarizes the key in vitro potency data for this compound.

| Parameter | Value | Reference |

| IC50 (SOS1-assisted GDP/GTP exchange) | 0.48 nM | [1][2][3] |

| CAS Number | 2734060-73-0 | [1][2] |

| Molecular Formula | C32H41N7O2 | [2] |

| Molecular Weight | 555.71 g/mol | [2] |

KRAS Signaling Pathway

The diagram below illustrates the canonical KRAS signaling pathway and the mechanism of action for KRAS G12C inhibitors. The G12C mutation leads to a constitutively active KRAS protein, which promotes downstream signaling through the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, ultimately driving cell proliferation and survival. Covalent inhibitors like inhibitor 25 bind to the mutant cysteine, preventing GTP loading and inactivating the protein.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate KRAS G12C Inhibitor Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, resulting in a glycine to cysteine substitution (G12C), has emerged as a key target for therapeutic intervention. The development of covalent inhibitors that specifically target the mutant cysteine in KRAS G12C has marked a significant breakthrough in cancer therapy.

These application notes provide an overview and detailed protocols for essential cell-based assays to characterize the activity of KRAS G12C inhibitors. The following sections describe methodologies for assessing target engagement, downstream signaling inhibition, and the anti-proliferative effects of these compounds in relevant cancer cell models.

Note on "KRAS G12C inhibitor 25": Publicly available cell-based assay data for a compound specifically designated as "this compound" is limited. The primary available data indicates a biochemical IC50 of 0.48 nM in a SOS1-assisted GDP/GTP exchange assay[1]. Therefore, to provide a comprehensive and practical guide, the following data tables and examples feature representative quantitative data from well-characterized, clinically relevant KRAS G12C inhibitors such as Sotorasib (AMG 510) and Adagrasib (MRTX849). This information serves to illustrate the expected outcomes and data presentation for the described assays.

Key Cell-Based Assays and Representative Data

A multi-faceted approach employing a suite of cell-based assays is crucial for the comprehensive evaluation of KRAS G12C inhibitor activity. Key assays include:

-

Target Engagement Assays: To confirm the direct binding of the inhibitor to the KRAS G12C protein within a cellular context.

-

Downstream Signaling Assays: To measure the functional consequence of target engagement by assessing the inhibition of the MAPK signaling pathway.

-

Cell Proliferation and Viability Assays: To determine the ultimate biological effect of the inhibitor on cancer cell growth and survival.

Representative Quantitative Data

The following tables summarize representative data from studies on well-characterized KRAS G12C inhibitors in various cancer cell lines harboring the KRAS G12C mutation.

Table 1: Representative Anti-proliferative Activity of KRAS G12C Inhibitors in 2D and 3D Cell Culture Models

| Cell Line | Cancer Type | Inhibitor | 2D IC50 (nM) | 3D (Spheroid) IC50 (nM) |

| NCI-H358 | Non-Small Cell Lung Cancer | Adagrasib (MRTX849) | 14 | 5 |

| MIA PaCa-2 | Pancreatic Cancer | Adagrasib (MRTX849) | 5 | 10 |

| NCI-H23 | Non-Small Cell Lung Cancer | Sotorasib (AMG 510) | 44 | Not Reported |

| NCI-H1373 | Non-Small Cell Lung Cancer | Adagrasib (MRTX849) | 25 | 15 |

| SW1463 | Colorectal Cancer | Novel Inhibitor 143D | 67 | Not Reported |

Data is compiled for illustrative purposes from multiple sources.[2][3]

Table 2: Representative Inhibition of p-ERK in KRAS G12C Mutant Cell Lines

| Cell Line | Cancer Type | Inhibitor | p-ERK IC50 (nM) |

| MIA PaCa-2 | Pancreatic Cancer | Sotorasib (AMG 510) | 0.130 |

| NCI-H1373 | Non-Small Cell Lung Cancer | ASP2453 | 2.5 |

| H358 | Non-Small Cell Lung Cancer | Sotorasib (AMG 510) | 6 |

Data is compiled for illustrative purposes from multiple sources.[4][5]

Signaling Pathways and Experimental Workflows

KRAS G12C Signaling Pathway

The KRAS G12C mutation leads to the constitutive activation of downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which drive tumor cell proliferation and survival. KRAS G12C inhibitors act by covalently binding to the mutant cysteine, locking the protein in an inactive, GDP-bound state.

Caption: KRAS G12C signaling and inhibitor action.

Experimental Workflow: p-ERK Inhibition Assay

The following diagram outlines a typical workflow for assessing the inhibition of ERK phosphorylation in response to a KRAS G12C inhibitor.

Caption: p-ERK inhibition assay workflow.

Detailed Experimental Protocols

Protocol 1: Cell Proliferation Assay (CellTiter-Glo®)

This protocol describes a method to assess the effect of a KRAS G12C inhibitor on the proliferation of cancer cells using a luminescent-based ATP detection assay.

Materials:

-

KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

KRAS G12C inhibitor

-

DMSO (vehicle control)

-

96-well clear bottom, white-walled tissue culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 10-point serial dilution of the KRAS G12C inhibitor in complete medium. The final concentration should typically range from 0.1 nM to 10 µM.

-

Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

-

Add 100 µL of the diluted compound or vehicle to the appropriate wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

Assay Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control wells (100% viability).

-

Plot the normalized data against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

-

Protocol 2: Phospho-ERK (p-ERK) Inhibition Assay (HTRF®)

This protocol outlines the measurement of ERK1/2 phosphorylation at Thr202/Tyr204 to determine the inhibitory effect of a KRAS G12C inhibitor on the MAPK signaling pathway using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

-

KRAS G12C mutant cancer cell line (e.g., NCI-H1373)

-

Complete cell culture medium

-

KRAS G12C inhibitor

-

DMSO (vehicle control)

-

384-well low volume white tissue culture plates

-

p-ERK (Thr202/Tyr204) HTRF® assay kit

-

HTRF®-compatible plate reader

Procedure:

-

Cell Seeding:

-

Seed 10,000-20,000 cells per well in 16 µL of complete medium into a 384-well plate.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of the KRAS G12C inhibitor in the appropriate assay buffer.

-

Add 4 µL of the diluted inhibitor or vehicle control to the cells.

-

Incubate for the desired time (e.g., 2 hours) at 37°C in a 5% CO2 incubator.

-

-

Cell Lysis and Detection:

-

Add 5 µL of the HTRF® lysis buffer containing the detection antibodies (anti-p-ERK-Eu3+ and anti-ERK-d2) to each well.

-

Incubate the plate at room temperature for 4 hours, protected from light.

-

-

Signal Measurement:

-

Read the plate on an HTRF®-compatible reader, measuring the emission at 665 nm and 620 nm.

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Normalize the data to the vehicle-treated control.

-

Plot the normalized HTRF ratio against the logarithm of the inhibitor concentration and determine the IC50 value.

-

Protocol 3: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

This protocol provides a method to assess the direct binding of a KRAS G12C inhibitor to its target protein in intact cells by measuring changes in the thermal stability of the protein.

Materials:

-

KRAS G12C mutant cancer cell line

-

Complete cell culture medium

-

KRAS G12C inhibitor

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS) with protease inhibitors

-

PCR tubes or 96-well PCR plate

-

Thermal cycler

-

Equipment for protein extraction and Western blotting or ELISA

Procedure:

-

Cell Treatment:

-

Culture cells to ~80% confluency.

-

Treat the cells with the KRAS G12C inhibitor or vehicle (DMSO) at the desired concentration for 1-2 hours in the incubator.

-

-

Cell Harvesting and Lysis:

-

Harvest the cells and wash with PBS.

-

Resuspend the cell pellet in PBS with protease inhibitors.

-

Distribute the cell suspension into PCR tubes or a PCR plate.

-

-

Thermal Challenge:

-

Heat the cell suspensions in a thermal cycler to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling to 4°C.

-

-

Protein Extraction:

-

Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

-

Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

-

Protein Quantification and Analysis:

-

Quantify the amount of soluble KRAS G12C protein in the supernatant at each temperature using Western blotting or a KRAS-specific ELISA.

-

Plot the amount of soluble KRAS G12C as a function of temperature for both inhibitor-treated and vehicle-treated samples.

-

-

Data Interpretation:

-

A shift in the melting curve to a higher temperature for the inhibitor-treated sample compared to the vehicle control indicates stabilization of the KRAS G12C protein upon inhibitor binding, confirming target engagement.

-

Conclusion

The assays described in these application notes provide a robust framework for the preclinical evaluation of KRAS G12C inhibitors. By systematically assessing target engagement, downstream signaling modulation, and anti-proliferative activity, researchers can build a comprehensive profile of novel inhibitory compounds, facilitating the identification and development of effective targeted therapies for KRAS G12C-driven cancers.

References

Application Notes and Protocols for KRAS G12C Inhibitor 25 in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preclinical evaluation of KRAS G12C inhibitors, exemplified by compounds such as sotorasib (AMG510) and adagrasib (MRTX849), in xenograft models of cancer. The protocols and data presented are synthesized from various preclinical studies and are intended to guide researchers in designing and executing similar experiments.

Introduction

KRAS is one of the most frequently mutated oncogenes in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[1][2] The KRAS G12C protein cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs GTP hydrolysis, locking KRAS in a constitutively active state and driving downstream signaling pathways, primarily the MAPK and PI3K-AKT pathways, which promote cell proliferation, growth, and survival.[1][3]

KRAS G12C inhibitors are a class of targeted therapies that covalently bind to the mutant cysteine residue at position 12, trapping the KRAS G12C protein in its inactive GDP-bound state.[3] This selective inhibition blocks downstream signaling and leads to tumor growth inhibition and regression in preclinical models. Xenograft models, both cell line-derived (CDX) and patient-derived (PDX), are crucial tools for evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of these inhibitors.

Signaling Pathway

The KRAS G12C mutation leads to the constitutive activation of downstream signaling pathways. The primary pathways affected are the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, which are critical for cell cycle progression and survival. Inhibition of KRAS G12C is designed to shut down these oncogenic signals.

References

Application Notes and Protocols for KRAS G12C Inhibitor 25 in Co-Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

The KRAS protein, a key molecular switch in intracellular signaling, is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, resulting in a glycine to cysteine substitution (G12C), has emerged as a promising therapeutic target. KRAS G12C inhibitors, such as the potent and selective molecule "KRAS G12C inhibitor 25," have been developed to covalently bind to the mutant cysteine, locking the protein in its inactive GDP-bound state.[1][2] This action effectively blocks downstream signaling through critical pathways like the MAPK and PI3K-AKT cascades, thereby inhibiting cancer cell proliferation and survival.[2]

However, the efficacy of targeted therapies is often influenced by the complex tumor microenvironment (TME), which comprises a heterogeneous population of non-cancerous cells, including fibroblasts and immune cells. These stromal components can contribute to drug resistance and modulate the therapeutic response. Co-culture experiments, which involve growing cancer cells together with other cell types, provide a more physiologically relevant in vitro model to study these interactions and evaluate the efficacy of novel therapeutic agents like this compound.

These application notes provide detailed protocols for utilizing this compound in co-culture experiments with either fibroblasts or immune cells to assess its impact on cancer cell proliferation, stromal cell behavior, and the interplay between them.

Mechanism of Action of KRAS G12C Inhibitors

This compound is a highly selective, irreversible covalent inhibitor that specifically targets the cysteine residue of the KRAS G12C mutant protein. It inhibits the SOS1-assisted GDP/GTP exchange, a crucial step in KRAS activation, with a reported IC50 of 0.48 nM in biochemical assays.[1] By trapping KRAS G12C in its inactive state, the inhibitor effectively abrogates the constitutive activation of downstream pro-proliferative and survival signaling pathways.

Data Presentation: In Vitro Efficacy of KRAS G12C Inhibitors

The following tables summarize the reported in vitro efficacy of various KRAS G12C inhibitors in cancer cell lines. This data can serve as a reference for determining the appropriate concentration range for this compound in your co-culture experiments.

Table 1: IC50 Values of KRAS G12C Inhibitors on Cancer Cell Viability

| Cell Line | Cancer Type | KRAS G12C Inhibitor | IC50 (nM) | Reference |

| H358 | NSCLC | MRTX849 | < 10 | [3] |

| MIA PaCa-2 | Pancreatic | MRTX849 | ~50 | [3] |

| SW1573 | NSCLC | Sotorasib | ~20 | [4] |

| H23 | NSCLC | Sotorasib | ~30 | [4] |

| H2122 | NSCLC | MRTX1257 | ~10 | [5] |

Table 2: Inhibition of Downstream Signaling by KRAS G12C Inhibitors

| Cell Line | KRAS G12C Inhibitor | Concentration (nM) | Endpoint | Inhibition | Reference |

| H358 | MRTX849 | 15.6 | pERK | Near maximal | [3] |

| H2122 | MRTX849 | 100 | pERK | Significant | [3] |

| H358 | ARS1620 | 1000 | pERK | Partial | [6] |

Experimental Protocols

Protocol 1: Co-culture of KRAS G12C Mutant Cancer Cells with Cancer-Associated Fibroblasts (CAFs)

This protocol is designed to assess the effect of this compound on cancer cell proliferation in the presence of fibroblasts, which are known to contribute to a supportive tumor microenvironment.

Materials:

-

KRAS G12C mutant cancer cell line (e.g., NCI-H358, NCI-H2122)

-

Cancer-Associated Fibroblast (CAF) cell line (e.g., primary CAFs isolated from patient tumors, or an immortalized line)

-

This compound

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

-

Transwell® inserts (0.4 µm pore size) for 24-well plates

-

Cell proliferation assay reagent (e.g., CellTiter-Glo®, WST-1, or similar)

-

Luminometer or spectrophotometer

Experimental Workflow:

Procedure:

-

Day 1: Seed Fibroblasts:

-

Plate CAFs in the bottom of a 24-well plate at a density of 2 x 10^4 cells per well in 500 µL of complete culture medium.

-

Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

-

-

Day 2: Seed Cancer Cells:

-

Label the KRAS G12C mutant cancer cells with a fluorescent dye (e.g., CellTracker™ Green) if you plan to distinguish the cell populations by imaging.

-

Seed the cancer cells into the Transwell® inserts at a density of 1 x 10^4 cells per insert in 200 µL of complete culture medium.

-

Carefully place the inserts into the wells containing the attached fibroblasts. Add 300 µL of fresh medium to the bottom chamber.

-

-

Day 3: Treatment with this compound:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the inhibitor in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM). Include a vehicle control (DMSO).

-

Carefully remove the medium from the inserts and the bottom wells and replace it with the medium containing the different concentrations of the inhibitor.

-

-

Day 6: Assessment of Cancer Cell Proliferation:

-

Remove the Transwell® inserts.

-

To assess the proliferation of the cancer cells within the inserts, use a viability reagent such as WST-1 or CellTiter-Glo® according to the manufacturer's instructions.

-

Read the absorbance or luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

-

Plot the dose-response curve and determine the IC50 value of this compound in the co-culture system.

-

Compare the IC50 value to that obtained from cancer cells grown in monoculture to assess the impact of fibroblasts on drug sensitivity.

-

Protocol 2: Co-culture of KRAS G12C Mutant Cancer Cells with Immune Cells (Peripheral Blood Mononuclear Cells - PBMCs)